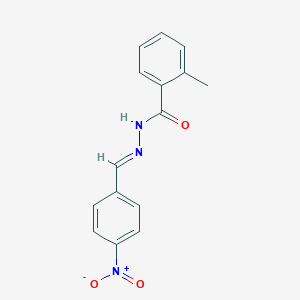
2-méthyl-N'-(4-nitrobenzylidène)benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-N’-(4-nitrobenzylidene)benzohydrazide is a chemical compound with the molecular formula C15H13N3O3 . It is a hydrazone compound that was prepared by the condensation of 4-nitro-benzaldehyde with 2-methyl-benzohydrazide .
Synthesis Analysis
The synthesis of 2-methyl-N’-(4-nitrobenzylidene)benzohydrazide involves the condensation of 4-nitro-benzaldehyde with 2-methyl-benzohydrazide in methanol . This reaction results in the formation of the hydrazone compound . Another study synthesized a similar compound, N’-(2-methoxybenzylidene)-4-hydroxybenzohydrazide, in a two-step reaction using methylparaben as the starting material .
Molecular Structure Analysis
The molecule exists in a trans configuration with respect to the methylidene unit . The dihedral angle between the two benzene rings is 14.8 (2)° . The C—N—NH—C torsion angle is 3.4 (3)° . The molecule possesses an intramolecular N—H⋯O hydrogen bond .
Chemical Reactions Analysis
The title hydrazone compound was prepared by the condensation of 4-nitro-benzaldehyde with 2-methyl-benzohydrazide in methanol . In the crystal, molecules are linked through intermolecular N-H⋯O hydrogen bonds, forming chains along the a axis .
Physical and Chemical Properties Analysis
The molecular formula of 2-methyl-N’-(4-nitrobenzylidene)benzohydrazide is C15H13N3O3 . It has an average mass of 283.282 Da and a monoisotopic mass of 283.095703 Da .
Applications De Recherche Scientifique
Activité antibactérienne
Le composé a été synthétisé et étudié pour son activité antibactérienne . Il a montré une activité antimicrobienne contre Escherichia coli (MIC=31,3 ppm), Bacillus subtilis (MIC=500 ppm) . Cela suggère qu'il pourrait être utilisé dans le développement de nouveaux médicaments antibactériens.
Activité antifongique
Les dérivés d'hydrazide, qui comprennent le 2-méthyl-N’-(4-nitrobenzylidène)benzohydrazide, sont connus pour avoir des propriétés antifongiques . Cela fait d'eux des candidats potentiels pour le développement de nouveaux médicaments antifongiques.
Activité anti-VIH
Il a également été rapporté que les dérivés d'hydrazide possédaient des propriétés anti-VIH . Cela suggère que le 2-méthyl-N’-(4-nitrobenzylidène)benzohydrazide pourrait potentiellement être utilisé dans le développement de nouveaux médicaments anti-VIH.
Activité anticancéreuse
Les dérivés d'hydrazide sont connus pour avoir des propriétés anticancéreuses . Cela suggère que le 2-méthyl-N’-(4-nitrobenzylidène)benzohydrazide pourrait potentiellement être utilisé dans le développement de nouveaux médicaments anticancéreux.
Activité antituberculeuse
Il a été rapporté que les dérivés d'hydrazide possédaient des propriétés antituberculeuses . Cela suggère que le 2-méthyl-N’-(4-nitrobenzylidène)benzohydrazide pourrait potentiellement être utilisé dans le développement de nouveaux médicaments antituberculeux.
Inhibition de la tyrosinase
Des composés basés sur la structure de la benzylidènehydrazine, qui comprend le 2-méthyl-N’-(4-nitrobenzylidène)benzohydrazide, ont été synthétisés et évalués comme inhibiteurs de la tyrosinase . Les inhibiteurs de la tyrosinase sont importants dans l'industrie cosmétique comme agents éclaircissants de la peau . Ils ont également des applications dans l'industrie alimentaire pour prévenir le brunissement .
Inhibition de l'uréase
Les dérivés de la N’-(4-nitrobenzylidène)-4-hydroxybenzohydrazide ont montré une inhibition de l'uréase<a aria-label="3: " data-citationid="c82b241c-a731-f193-1ec8-876f596de959-36" h="ID=SERP,5015
Mécanisme D'action
Target of Action
Similar compounds, such as n’-benzylidene-4-(t-bu) benzohydrazide derivatives, have been found to inhibit urease . Urease is an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia, playing a crucial role in nitrogen metabolism in organisms.
Mode of Action
Based on the urease inhibitory activity of similar compounds , it can be hypothesized that this compound may interact with the active site of the urease enzyme, preventing it from catalyzing its substrate, urea.
Propriétés
IUPAC Name |
2-methyl-N-[(E)-(4-nitrophenyl)methylideneamino]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3/c1-11-4-2-3-5-14(11)15(19)17-16-10-12-6-8-13(9-7-12)18(20)21/h2-10H,1H3,(H,17,19)/b16-10+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVAUDWJFLTWSPZ-MHWRWJLKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NN=CC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)N/N=C/C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the crystal structure of 2-Methyl-N′-(4-nitrobenzylidene)benzohydrazide and how does it impact its properties?
A1: The research primarily focuses on the crystallographic analysis of 2-Methyl-N′-(4-nitrobenzylidene)benzohydrazide. The study reveals that the molecule exists in a configuration where the two benzene rings are not coplanar, with a dihedral angle of 14.8 degrees []. This non-planar arrangement is likely influenced by the steric hindrance between the methyl group and the nitro group. Furthermore, the molecules within the crystal lattice are held together by intermolecular hydrogen bonds between the N-H group of one molecule and the oxygen atom of the nitro group of a neighboring molecule. This arrangement leads to the formation of chain-like structures extending along the a-axis of the crystal lattice []. This structural information could be relevant for further studies investigating its potential applications, such as in materials science.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
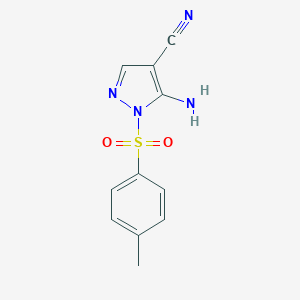
![4-{[(4-Chlorophenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B352137.png)
![6,7-Dihydroindeno[6,7,1-def]isochromene-1,3-dione](/img/structure/B352140.png)
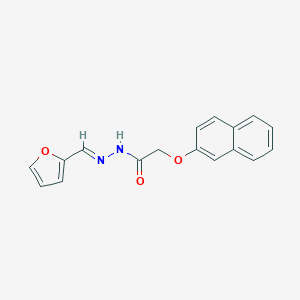
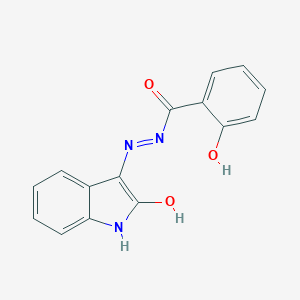
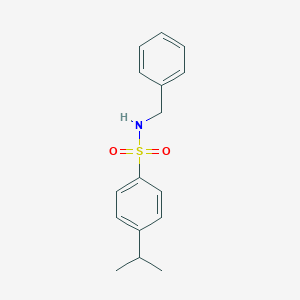
![1-[(2-Chlorophenyl)methyl]benzimidazole](/img/structure/B352159.png)
![N,N'-bis[(E)-furan-2-ylmethylideneamino]propanediamide](/img/structure/B352165.png)
![2-(4-chloro-2-methylphenoxy)-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B352174.png)
![5-methyl-2-(phenethylthio)-1H-benzo[d]imidazole](/img/structure/B352176.png)
![2-(4-chloro-2-methylphenoxy)-N'-[(E)-furan-2-ylmethylidene]propanehydrazide](/img/structure/B352177.png)
![12-Acetylnaphtho[2,3-b]indolizine-6,11-dione](/img/structure/B352179.png)
![(2S)-2-[(4-methoxyphenyl)sulfonylamino]-4-methylsulfanylbutanoic acid](/img/structure/B352184.png)

